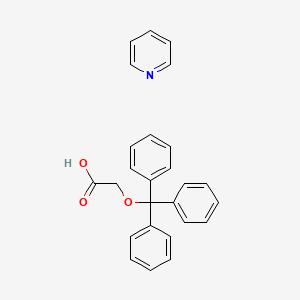

Pyridine;2-trityloxyacetic acid

Description

Pyridine 2,4-dicarboxylic acid (PDCA) is a structural analog of 2-oxoglutarate, a key co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs) such as prolyl 4-hydroxylases (P4Hs). These enzymes hydroxylate proline residues in hydroxyproline-rich glycoproteins (HRGPs), including arabinogalactan proteins (AGPs) and extensins, which are critical for plant cell wall integrity and growth . PDCA acts as a competitive inhibitor of 2-ODDs, disrupting post-translational modifications of HRGPs and thereby affecting cell elongation, root hair development, and organ growth .

In tomato seedlings, PDCA treatment (100–250 µM) reduces root and hypocotyl elongation by decreasing hydroxyproline content—a marker of HRGP hydroxylation—by up to 70% in roots . At 250 µM, PDCA induces root epidermal cell swelling, a phenotype linked to AGP glycosylation defects . Paradoxically, 100 µM PDCA enhances hypocotyl and cotyledon cell expansion, increasing cotyledon surface area by 20% without altering hypocotyl length . These dual effects highlight PDCA's dose-dependent and tissue-specific impacts on plant growth.

Properties

CAS No. |

105938-41-8 |

|---|---|

Molecular Formula |

C26H23NO3 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

pyridine;2-trityloxyacetic acid |

InChI |

InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H |

InChI Key |

VPFBLXDHFYDJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reactions: Pyridine can be synthesized through various condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia.

Cycloaddition Reactions: Another method involves cycloaddition reactions, where pyridine rings are formed through the reaction of dienes with nitriles.

Industrial Production: Industrial production of pyridine often involves the reaction of acetylene, ammonia, and formaldehyde in the presence of a catalyst at high temperatures.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of pyridine can lead to the formation of piperidine, a saturated heterocyclic amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products:

Pyridine N-oxides: Formed through oxidation reactions.

Piperidine: Formed through reduction reactions.

Substituted Pyridines: Formed through electrophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Effects of PDCA on Tomato Seedling Growth

| PDCA Concentration (µM) | Root Length (cm) | Hypocotyl Length (cm) | Hydroxyproline in Roots (%) | Phenotypic Observations |

|---|---|---|---|---|

| 0 (Control) | 6.5 | 3.0 | 100 | Normal growth |

| 100 | 4.8 (-26%) | 3.0 (no change) | 50 | Increased cotyledon area |

| 250 | 1.5 (-77%) | 1.5 (-50%) | 30 | Root cell swelling |

Table 2: Comparison of PDCA with Other Inhibitors

Research Findings

- Hydroxyproline Reduction : PDCA decreases hydroxyproline content by 50–70% in roots, correlating with inhibited HRGP hydroxylation and root growth .

- Gene Expression : Tomato P4H genes (P4H1, P4H2, P4H3) are upregulated 4–8-fold during PDCA treatment, suggesting compensatory mechanisms .

- Cellular Morphology : At 250 µM, PDCA causes root epidermal cells to shorten (15% reduction) and widen (20% increase), mimicking AGP-deficient mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.